molecular formula C26H27ClN6O2 B12419521 Egfr-IN-34

Egfr-IN-34

Cat. No.: B12419521
M. Wt: 491.0 g/mol
InChI Key: YFQVIDHPRPGTRQ-ICCFGIFFSA-N
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Description

Egfr-IN-34 is a low-toxicity, acrylamide derivative antitumor agent that acts as a potent inhibitor of the epidermal growth factor receptor (EGFR). Overexpression and mutation of the epidermal growth factor receptor have been shown to lead to uncontrolled cell growth and are associated with the progression of most cancer diseases, especially non-small cell lung cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Egfr-IN-34 involves the synthesis of acrylamide derivatives. The specific synthetic routes and reaction conditions are detailed in patent documents and scientific literature. For example, one method involves the reaction of specific acrylamide precursors under controlled conditions to yield the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the compound. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Egfr-IN-34 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .

Scientific Research Applications

Egfr-IN-34 has a wide range of scientific research applications, including:

Mechanism of Action

Egfr-IN-34 exerts its effects by inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition prevents the receptor from activating downstream signaling pathways that promote cell proliferation and survival. By blocking these pathways, this compound effectively reduces uncontrolled cell growth and tumor progression .

Comparison with Similar Compounds

Egfr-IN-34 is unique among EGFR inhibitors due to its low toxicity and high potency. Similar compounds include:

This compound stands out due to its specific targeting of EGFR mutations and its potential for reduced side effects compared to other inhibitors .

Properties

Molecular Formula

C26H27ClN6O2

Molecular Weight

491.0 g/mol

IUPAC Name

1-[(3R)-3-[4-amino-5-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-3,7a-dihydropyrrolo[2,3-d]pyrimidin-7-yl]piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C26H27ClN6O2/c1-2-23(34)32-11-5-7-19(13-32)33-14-20(24-25(28)30-16-31-26(24)33)17-8-9-22(21(27)12-17)35-15-18-6-3-4-10-29-18/h2-4,6,8-10,12,14,16,19,26H,1,5,7,11,13,15,28H2,(H,30,31)/t19-,26?/m1/s1

InChI Key

YFQVIDHPRPGTRQ-ICCFGIFFSA-N

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)N2C=C(C3=C(NC=NC32)N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C=C(C3=C(NC=NC32)N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl

Origin of Product

United States

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